molecular formula C18H28N2O2 B8618446 N-(9-decenyl)-N'-benzyloxyurea CAS No. 122149-00-2

N-(9-decenyl)-N'-benzyloxyurea

Cat. No.: B8618446
CAS No.: 122149-00-2
M. Wt: 304.4 g/mol
InChI Key: KRFIHSSBJZAULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9-decenyl)-N'-benzyloxyurea is a synthetic hydroxyurea derivative characterized by a 9-decenyl chain (a 10-carbon unsaturated alkyl group) at the N-position and a benzyloxy group at the N'-position. Its hypothesized applications align with antitumor research, as benzyloxyurea derivatives have demonstrated activity against leukemia cell lines .

Properties

CAS No.

122149-00-2

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

1-dec-9-enyl-3-phenylmethoxyurea

InChI

InChI=1S/C18H28N2O2/c1-2-3-4-5-6-7-8-12-15-19-18(21)20-22-16-17-13-10-9-11-14-17/h2,9-11,13-14H,1,3-8,12,15-16H2,(H2,19,20,21)

InChI Key

KRFIHSSBJZAULW-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCNC(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Antitumor Activity

Key structural variations among benzyloxyurea derivatives include:

  • N-position substituents : Alkyl chains (e.g., 9-decenyl), benzhydryl, or cyclohexanemethyl groups.
  • N'-position modifications: Halogenated benzyl groups (Cl, Br) or amino acid esters (e.g., L-phenylalanine).

Table 1: Antitumor Activity of Selected Benzyloxyurea Derivatives

Compound Substituents IC50 (µM, K562/L1210) Key Findings References
7e L-Phe ester, Cl-Bn 23.38 / 52.21 Highest potency in series
7b L-Phe ester, Br-Bn 52.21 / N/A Moderate activity
Compound 7 N'-benzyloxyurea (4-amino benzoic acid derivative) Jurkat: 66% metabolic inhibition at 1 mM Cytotoxicity dose-dependent
N-(9-decenyl)-N'-benzyloxyurea 9-decenyl, BnO Not reported Predicted enhanced lipophilicity N/A
  • Halogenated benzyl groups : Chlorine and bromine at the benzyl position (e.g., 7e, 7b) correlate with higher potency, likely due to increased electron-withdrawing effects and stability .
  • Amino acid esters: L-Phenylalanine esters at N3 (e.g., 7e) markedly improve activity, suggesting that steric and hydrophobic interactions enhance target binding .
Physicochemical Properties and Stability
  • Hydrophobicity : Benzyloxyurea derivatives with bulky N-substituents (e.g., benzhydryl in ) exhibit higher log P values than hydroxyurea, but the 9-decenyl chain may surpass these, necessitating formulation adjustments for clinical use .
  • Synthetic challenges : Unprotected benzyloxyurea derivatives (e.g., 5g in ) show instability during synthesis, suggesting that the 9-decenyl chain’s steric bulk may require optimized reaction conditions to prevent decomposition .
Mechanistic Insights
  • Cytotoxicity : Benzyloxyurea derivatives disrupt cancer cell metabolism via ribonucleotide reductase inhibition or reactive oxygen species generation. For example, compound 7 () reduced Jurkat cell viability by 66% at 1 mM, independent of hydroxylamine group protection .
  • Structure-activity relationships (SAR): Lipophilicity and substituent electronics dominate SAR trends. Halogenated benzyl groups and amino acid esters enhance potency, while glucosamine substituents reduce activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.